1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
Overview
Description
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DMTD) is a silicon-based organic compound that has been used for decades in a variety of scientific applications. DMTD is a stable, colorless, and non-volatile liquid that is insoluble in water but soluble in many organic solvents. It is the most widely used silicon-based reagent in organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals and other specialty chemicals.
Scientific Research Applications
1. Calorimetric Studies and Glass Transition Observations
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane has been studied for its unique properties in calorimetric studies. Fujimori, Mizukami, and Oguni (1996) observed α- and β-glass transitions in its liquid state and another glass transition in its crystalline state, making it a rare substance to exhibit such transitions in both states. This research provides insights into the molecular motions and transitions of this compound under different temperature conditions (Fujimori, Mizukami, & Oguni, 1996).
2. Building Blocks in Syntheses of Silsesquioxanes
This compound has been utilized as a building block in the synthesis of novel 1,3-diphenyldisiloxanes. Seto et al. (2003) investigated its use in vapor-phase hydrolytic condensation reactions, leading to various derivatives with potential applications in materials science and organic synthesis (Seto et al., 2003).
3. Mechanistic Insights into Chromophore Formation
In the field of organic chemistry, this compound has contributed to understanding the formation of tetraarylazadipyrromethenes. Grossi et al. (2012) used it to gain insights into the complex reaction pathways involved in generating these chromophores, highlighting its role in studying reaction mechanisms (Grossi et al., 2012).
4. Role in Hydrosilylation Reactions
The compound has been studied for its reactivity in hydrosilylation reactions. Rasul and Son (2002) explored its use in producing macrocycles, demonstrating its potential in creating complex organic structures (Rasul & Son, 2002).
5. Photolysis Studies and Reactive Intermediate Formation
Research by Toltl and Leigh (1998) involved the direct irradiation of derivatives of this compound, leading to the formation of other reactive intermediates. This study hasimplications in understanding the photolytic behavior and the formation of various reactive species in organic reactions (Toltl & Leigh, 1998).
6. Mesoporous Silica Functionalization
In the field of materials science, this compound has been used to functionalize mesoporous silicas. Kidder et al. (2005) described a novel method to graft aromatic phenols onto mesoporous silicas using this compound, highlighting its utility in synthesizing nanostructured materials (Kidder et al., 2005).
7. Development of Alternate Copolymers
Jing-bo and Ze-min (2005) synthesized alternate copolymers by using this compound, demonstrating its significance in polymer chemistry. Their work illustrates the potential of this compound in developing new polymeric materials (Jing-bo & Ze-min, 2005).
8. Exploration of Electroconductive Complexes
Takahashi and Nihira (1989) studied derivatives of this compound in forming electroconductive complexes, highlighting its role in the development of materials with electrical conductivity applications (Takahashi & Nihira, 1989).
9. Involvement in Organometallic Chemistry
The compound's reactivity in organometallic chemistry was demonstrated by Tanaka et al. (1997), who explored its reactions in the formation of alkyl(silyl)palladium complexes, relevant to catalysis (Tanaka et al., 1997).
10. Pharmaceutical Research
While focusing on non-drug-related applications, it's noteworthy that compounds related to this compound have been explored in pharmaceutical research. For instance, Bandgar et al. (2009) investigated pyrazole chalcones, structurally related to this compound, for their anti-inflammatory, antioxidant, and antimicrobial properties, providing insights into potential pharmaceutical applications (Bandgar et al., 2009).
properties
IUPAC Name |
[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMXYMYMHUAZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956023 | |
Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3449-26-1 | |
Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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